Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride
Overview
Description
Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride is a chemical compound with the molecular formula C10H17ClN4 . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis have been widely studied and published .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H17ClN4 . The InChI code for this compound is 1S/C9H14N4.ClH/c1-3-8(7-10-4-1)13-9-11-5-2-6-12-9;/h2,5-6,8,10H,1,3-4,7H2,(H,11,12,13);1H .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 228.73 . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .Safety and Hazards
The safety information available for Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 .
Future Directions
Piperidines are among the most common structures in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including Piperidin-3-ylmethyl-pyrimidin-2-yl-amine hydrochloride, is an important task of modern organic chemistry .
Properties
IUPAC Name |
N-(piperidin-3-ylmethyl)pyrimidin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.ClH/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10;/h2,5-6,9,11H,1,3-4,7-8H2,(H,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPPFHJHYJACIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC2=NC=CC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671578 | |
Record name | N-[(Piperidin-3-yl)methyl]pyrimidin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185312-31-5 | |
Record name | N-[(Piperidin-3-yl)methyl]pyrimidin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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